5-phenyl-1,3-diazinane-2,4-dione
Overview
Description
5-Phenyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinanes. It is characterized by a six-membered ring containing two nitrogen atoms and a phenyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1,3-diazinane-2,4-dione typically involves the reaction of phenyl isocyanate with ethyl hydrazinecarboxylate in the presence of a suitable solvent such as benzene. The reaction mixture is then heated under reflux conditions to yield the desired product . Another method involves the oxidation of 4-phenylurazole using lead dioxide or ammoniacal silver nitrate followed by treatment with an ethereal solution of iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Lead dioxide, ammoniacal silver nitrate, iodine.
Reducing Agents: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
5-Phenyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-phenyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been found to inhibit the enzyme dihydropyrimidinase, which plays a role in the metabolism of pyrimidine bases . This inhibition can lead to various biological effects, including antiviral and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-diazinane-2,4-dione: Similar in structure but with different substituents.
5-Methyl-3-phenyl-1,3-diazinane-2,4-dione: Contains a methyl group in addition to the phenyl group.
5-Ethyl-1,3-diazinane-2,4,6-trione: Another derivative with different substituents.
Uniqueness
5-Phenyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to inhibit dihydropyrimidinase sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-phenyl-1,3-diazinane-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZFNLCZWMMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729749 | |
Record name | 5-Phenyldihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652992-79-5 | |
Record name | 5-Phenyldihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.